molecular formula C15H17N3O2S B6079120 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide

Katalognummer B6079120
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: MMWLLKSWYBZISQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide, also known as Epetraborole, is a novel boron-containing antibiotic that has been recently approved by the FDA for the treatment of acute bacterial skin and skin structure infections caused by gram-positive bacteria.

Wirkmechanismus

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide inhibits bacterial protein synthesis by binding to the editing site of the leucyl-tRNA synthetase, which is responsible for proofreading the aminoacylation of tRNAs. This results in the accumulation of uncharged tRNAs, which triggers the bacterial stringent response and leads to the inhibition of protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and minimal impact on human cells. It has also been shown to have a broad-spectrum antibacterial activity against gram-positive bacteria, including MRSA and Streptococcus pyogenes.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its broad-spectrum antibacterial activity and low toxicity profile, which makes it an ideal candidate for the development of new antibiotics. However, its limited activity against gram-negative bacteria and potential for the development of resistance are some of the limitations that need to be addressed.

Zukünftige Richtungen

There are several future directions for the development of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide, including the optimization of its pharmacokinetic properties, the exploration of its potential for the treatment of other bacterial infections, and the development of combination therapies to overcome the potential for the development of resistance. Another promising direction is the development of analogs of this compound with improved antibacterial activity and pharmacokinetic properties.
Conclusion
This compound is a novel boron-containing antibiotic that has been recently approved by the FDA for the treatment of acute bacterial skin and skin structure infections caused by gram-positive bacteria. Its broad-spectrum antibacterial activity, low toxicity profile, and unique mechanism of action make it an ideal candidate for the development of new antibiotics. However, its limitations and potential for the development of resistance need to be addressed through further research and development.

Synthesemethoden

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide is synthesized through a multistep process that involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinethiol to obtain the intermediate product. The intermediate product is then reacted with boron trifluoride etherate to form this compound.

Wissenschaftliche Forschungsanwendungen

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. It has been shown to inhibit bacterial protein synthesis by binding to the bacterial leucyl-tRNA synthetase, which is essential for the incorporation of leucine into proteins.

Eigenschaften

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-11-8-13(19)18-15(16-11)21-9-14(20)17-12-7-5-4-6-10(12)2/h4-8H,3,9H2,1-2H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWLLKSWYBZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.